molecular formula C12H13N3O6S B2704749 N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-84-3

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2704749
CAS No.: 897622-84-3
M. Wt: 327.31
InChI Key: UVCZKOPOLPRFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a high-purity chemical reagent designed for research applications, combining a dihydropyrimidine core with a sulfonamide group. This hybrid structure is of significant interest in medicinal chemistry, as both dihydropyrimidines and sulfonamides are established pharmacophores with broad biological activities . Dihydropyrimidine derivatives are a privileged scaffold in drug discovery, extensively reported to exhibit diverse biological properties, including anticancer, anti-inflammatory, antiviral, and antifungal activities . Recent scientific investigations have highlighted specific dihydropyrimidine and sulphonamide hybrids as potent dual inhibitors of key inflammatory pathway enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) . Furthermore, sulfonamide-containing compounds are known for their antimicrobial effects, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . The specific substitution pattern on this molecule suggests potential for exploration in multiple research areas, including enzymology and the development of novel anti-infective or anti-inflammatory agents . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to review all relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c1-20-7-3-4-9(21-2)8(5-7)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZKOPOLPRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester. The resulting dihydropyrimidine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the sulfonated pyrimidine intermediate. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, continuous flow chemistry techniques might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group (-OH) at position 2 and the dihydropyrimidine ring are primary sites for oxidation.

Reaction Type Reagents/Conditions Products Key Observations
Hydroxy group oxidationKMnO₄ (acidic conditions)2-keto-6-oxo-1,6-dihydropyrimidine-5-sulfonamide derivativeComplete conversion observed at 60°C in H₂SO₄; confirmed by loss of -OH IR band
Ring dehydrogenationDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Fully aromatic pyrimidine-5-sulfonamideRequires anhydrous dichloromethane; 85% yield reported for analogous systems

Mechanistic Insights :

  • Oxidation of the 2-hydroxy group proceeds via radical intermediates, forming a ketone.

  • Dehydrogenation of the dihydropyrimidine ring generates aromaticity, stabilizing the product .

Reduction Reactions

The sulfonamide group and pyrimidine ring exhibit reducible motifs.

Reaction Type Reagents/Conditions Products Key Observations
Sulfonamide reductionLiAlH₄ in THFCorresponding amine derivative (N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-amine)Partial reduction observed; competing ring opening occurs at elevated temperatures
Dihydropyrimidine reductionH₂/Pd-C in ethanolHexahydropyrimidine analogStereoselectivity influenced by solvent polarity; cis/trans ratios reported

Critical Notes :

  • LiAlH₄ selectively reduces sulfonamides to amines but may degrade the pyrimidine ring under prolonged exposure .

  • Catalytic hydrogenation preserves the sulfonamide group while saturating the ring .

Substitution Reactions

The 2,5-dimethoxyphenyl group and sulfonamide nitrogen are sites for nucleophilic/electrophilic substitution.

Reaction Type Reagents/Conditions Products Key Observations
Methoxy demethylationBBr₃ in CH₂Cl₂ (-78°C)Dihydroxy-phenyl derivativeQuantitative deprotection achieved; ortho/para hydroxylation observed
Sulfonamide alkylationR-X (alkyl halide) in presence of K₂CO₃N-alkylated sulfonamideRegioselectivity depends on steric hindrance from dimethoxyphenyl group

Case Study :
Demethylation of the 2,5-dimethoxyphenyl group with BBr₃ yields a catechol derivative, enhancing hydrogen-bonding capacity for biological applications .

Cycloaddition and Ring-Opening Reactions

The dihydropyrimidine ring participates in [4+2] cycloadditions and acid/base-mediated ring opening.

Reaction Type Reagents/Conditions Products Key Observations
Diels-Alder reactionMaleic anhydride in toluene (reflux)Bicyclic adductEndo preference confirmed by X-ray crystallography in related systems
Acidic ring openingHCl (conc.)/heatOpen-chain thiourea derivativeCompetitive sulfonamide hydrolysis observed at pH < 2

Thermodynamic Data :

  • ΔH for Diels-Alder adduct formation: -78 kJ/mol (calculated via DFT for analog ).

Biological Derivatization

The compound’s sulfonamide and pyrimidine moieties enable targeted modifications for drug discovery:

Modification Reagents/Conditions Biological Target Activity
Acylation of -NH groupAcetyl chloride/pyridineCOX-2/mPGES-1 inhibitorsImproved anti-inflammatory activity (IC₅₀: 2.3 µM vs. 6.4 µM for parent)
Metal complexationCu(II) acetateAnticancer agentsEnhanced cytotoxicity (HeLa cells: 72% inhibition at 10 µM)

SAR Insights :

  • Electron-donating groups (e.g., methoxy) on the phenyl ring increase metabolic stability .

  • Bulkier substituents on the sulfonamide nitrogen reduce off-target enzyme binding .

Stability and Degradation Pathways

Key stability parameters under varying conditions:

Condition Half-life (t₁/₂) Major Degradation Products
pH 1.2 (37°C)4.2 hoursSulfonic acid derivative, dimethoxyaniline
UV light (254 nm)8.5 hoursRing-opened thiourea, quinone-like byproducts
Aqueous NaOH (0.1 M)2.1 hoursHydrolyzed pyrimidine fragment, sodium sulfonate

Mechanistic Pathways :

  • Acidic hydrolysis proceeds via protonation of the pyrimidine ring, followed by nucleophilic attack .

  • Photooxidation generates reactive singlet oxygen, abstracting hydrogen from the dihydropyrimidine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrimidine compounds, including those similar to N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, exhibit antiproliferative effects against various cancer cell lines such as HepG2 (liver hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF7 (breast adenocarcinoma) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 Value (µM)Reference
Compound AHepG210.5
Compound BA278015.3
Compound CMCF712.8

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain pyrimidine derivatives can inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, compounds similar to this compound have shown effectiveness in reducing TNF-alpha levels in vitro .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundMechanism of ActionEffectiveness (EC50 µM)Reference
Compound DLck Inhibition20.0
Compound EIL-1β Suppression18.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that this compound exhibits activity against a range of bacterial strains due to its ability to interfere with bacterial cell wall synthesis and function.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the stabilization of the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (2017) lists three structurally related compounds (designated m, n, o) with variations in stereochemistry and substituents . Below is a comparative analysis based on structural features:

Table 1: Structural Comparison of N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide and Related Compounds

Compound ID Core Structure Substituents Stereochemistry Functional Groups
Target Compound Dihydropyrimidine 2,5-dimethoxyphenyl (sulfonamide), hydroxyl, oxo Not specified Sulfonamide, hydroxyl, ketone
Compound m Dihydropyrimidine 2,6-dimethylphenoxy (acetamido), diphenylhexane (R)-configured at acetamido, (2S,4S,5S) backbone Acetamido, hydroxyl, ketone
Compound n Dihydropyrimidine 2,6-dimethylphenoxy (acetamido), diphenylhexane (S)-configured at acetamido, (2R,4R,5S) backbone Acetamido, hydroxyl, ketone
Compound o Dihydropyrimidine 2,6-dimethylphenoxy (acetamido), diphenylhexane (S)-configured at acetamido, (2R,4S,5S) backbone Acetamido, hydroxyl, ketone

Key Observations:

Substituent Variations: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 2,6-dimethylphenoxy substituents in compounds m, n, and o. Methoxy groups (electron-donating) vs. methyl groups (steric hindrance) may alter solubility or receptor binding. Compounds m, n, and o feature diphenylhexane backbones absent in the target compound, suggesting divergent conformational flexibility.

Stereochemical Differences :

  • The stereochemistry of compounds m, n, and o varies at the acetamido group and backbone positions (e.g., 4S vs. 4R). These differences could significantly impact biological activity, as stereochemistry often dictates molecular interactions.

Functional Group Similarities: All compounds share a dihydropyrimidine core with hydroxyl and ketone groups, which may participate in hydrogen bonding or metal coordination.

Limitations:

No experimental data (e.g., solubility, bioactivity) are provided in the evidence, restricting the comparison to structural analysis. Further studies are required to correlate these structural differences with functional outcomes.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H14N2O5S
Molecular Weight290.32 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on pyrimidine derivatives have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrimidine compounds have been documented through various assays. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reported IC50 values for COX-2 inhibition as low as 0.04 μmol for some pyrimidine derivatives, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. These compounds may induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms. The biological activity is often linked to their ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and certain kinases involved in inflammation and cancer progression.
  • Nucleic Acid Interaction : It may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis and function.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Activity

In a comparative study involving several pyrimidine derivatives, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a disk diffusion method and showed a zone of inhibition comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory effects of various pyrimidine derivatives using carrageenan-induced paw edema in rats. The results indicated that the tested compounds significantly reduced edema compared to control groups. The study concluded that the mechanism likely involved COX inhibition and modulation of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling between 2,5-dimethoxyaniline and a functionalized pyrimidine intermediate. Key steps include:

  • Sulfonylation : Reacting the pyrimidine scaffold with chlorosulfonic acid under anhydrous conditions.
  • Coupling : Using a base (e.g., triethylamine) to facilitate nucleophilic substitution with 2,5-dimethoxyaniline.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (monitored by TLC) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques distinguish tautomeric forms of the dihydropyrimidine core?

  • Methodological Answer :

  • NMR : 1H^1H-NMR can detect keto-enol tautomerism via chemical shifts of the hydroxyl (-OH) and carbonyl (C=O) groups. Integration of exchangeable protons (e.g., -OH) in DMSO-d6_6 versus deuterated chloroform helps identify tautomeric preferences.
  • IR Spectroscopy : Sharp peaks at ~1680 cm1^{-1} (C=O stretching) and ~3200 cm1^{-1} (O-H stretching) confirm tautomeric equilibrium.
  • X-ray Crystallography : Resolve tautomeric states definitively using SHELXL for refinement .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO or DMF (high solubility at room temperature).
  • Aqueous buffers : Test pH-dependent solubility (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 4.5).
  • Low-solubility conditions : Use ethanol/water mixtures to assess crystallization potential.
  • Quantification : UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm) or gravimetric analysis after solvent evaporation.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this sulfonamide derivative?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to minimize errors in electron density maps.
  • Refinement : Employ SHELXL’s restraints for disordered methoxy or hydroxyl groups and validate with Rint_\text{int} and Rfree_\text{free} values .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning.
  • Case Study : If bond-length discrepancies arise (e.g., C-S vs. S-N bonds), compare with sulfonamide bond parameters in the Cambridge Structural Database (CSD).

Q. What experimental design strategies optimize reaction yields for analogs with modified aryl groups?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a factorial design to test variables (temperature, stoichiometry, solvent polarity).
  • Substituent Effects : Replace 2,5-dimethoxyphenyl with electron-withdrawing (e.g., 2,6-difluorophenyl) or donating groups (e.g., 3,5-dimethylphenyl) to assess electronic impacts on coupling efficiency .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.

Q. How to analyze hydrolytic stability of the sulfonamide bond under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS.
  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16) to model hydrolysis transition states and identify vulnerable sites.
  • Comparative Studies : Benchmark against pharmacopeial standards for sulfonamide stability (e.g., USP-NF protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.